Butirosin B
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Overview
Description
Butirosin B is an aminoglycoside antibiotic produced by the bacterium Bacillus circulans. It is part of a complex that includes butirosin A and is known for its activity against both Gram-positive and Gram-negative bacteria. The unique structure of this compound includes a (S)-4-amino-2-hydroxybutyryl moiety substituted at the C-1 position of 2-deoxystreptamine, which contributes to its effectiveness against resistant bacterial strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of butirosin B involves a series of enzymatic reactions within Bacillus circulans. The key steps include the carbocyclization of glucose-6-phosphate to form 2-deoxy-scyllo-inosose, followed by a series of modifications to introduce the aminoglycoside structure . The enzymes involved in this pathway include 2-deoxy-scyllo-inosose synthase and various transferases and dehydrogenases.
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Bacillus circulans under controlled conditions. The fermentation process is optimized to maximize the yield of this compound, and the compound is subsequently extracted and purified using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Butirosin B undergoes several types of chemical reactions, including:
Oxidation: The oxidation of this compound can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the aminoglycoside structure, potentially altering its antibacterial activity.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired modification but typically involve controlled temperatures and pH levels .
Major Products: The major products formed from these reactions include various derivatives of this compound with modified antibacterial properties. These derivatives can be used to study the structure-activity relationship of the compound and to develop new antibiotics .
Scientific Research Applications
Butirosin B has several scientific research applications, including:
Chemistry: It is used as a model compound to study the biosynthesis and modification of aminoglycoside antibiotics.
Biology: this compound is used to investigate the mechanisms of bacterial resistance and to develop new strategies to combat resistant strains.
Medicine: It is explored for its potential use in treating infections caused by resistant bacteria.
Industry: this compound is used in the development of new antibiotics and in the study of fermentation processes for antibiotic production
Mechanism of Action
Butirosin B exerts its antibacterial effects by binding to the bacterial ribosome and inhibiting protein synthesis. This binding disrupts the translation process, leading to the death of the bacterial cell. The molecular targets of this compound include the 30S subunit of the bacterial ribosome, and the pathways involved in its mechanism of action are related to protein synthesis inhibition .
Comparison with Similar Compounds
- Neomycin
- Kanamycin
- Gentamicin
- Tobramycin
- Amikacin
Comparison: Butirosin B is unique among aminoglycoside antibiotics due to its (S)-4-amino-2-hydroxybutyryl moiety, which provides enhanced activity against resistant bacterial strains. Compared to neomycin and kanamycin, this compound has a broader spectrum of activity and is less susceptible to bacterial resistance mechanisms. Gentamicin and tobramycin share similar mechanisms of action but differ in their specific bacterial targets and resistance profiles .
Properties
CAS No. |
34291-03-7 |
---|---|
Molecular Formula |
C21H41N5O12 |
Molecular Weight |
555.6 g/mol |
IUPAC Name |
(2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C21H41N5O12/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34)/t6-,7+,8-,9+,10+,11+,12-,13+,14+,15+,16+,17+,18+,20+,21-/m0/s1 |
InChI Key |
XEQLFNPSYWZPOW-HBYCGHPUSA-N |
SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
Synonyms |
Anhydrous Butirosin Sulfate Butirosin Butirosin A Butirosin B Butirosin Sulfate Butirosin Sulfate, Anhydrous Butirosin Sulphate Butirosins Sulfate, Anhydrous Butirosin Sulfate, Butirosin Sulphate, Butirosin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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